3-Chloro-1H-indazole 3-Chloro-1H-indazole 3-Chloroindazole is an indazole bearing an electron withdrawing substituent.

Brand Name: Vulcanchem
CAS No.: 29110-74-5
VCID: VC21334434
InChI: InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
SMILES: C1=CC2=C(NN=C2C=C1)Cl
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58 g/mol

3-Chloro-1H-indazole

CAS No.: 29110-74-5

Cat. No.: VC21334434

Molecular Formula: C7H5ClN2

Molecular Weight: 152.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1H-indazole - 29110-74-5

Specification

CAS No. 29110-74-5
Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
IUPAC Name 3-chloro-2H-indazole
Standard InChI InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Standard InChI Key QPHAGNNWDZSKJH-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1)Cl
Canonical SMILES C1=CC2=C(NN=C2C=C1)Cl
Melting Point 149.0 °C

Introduction

Chemical Structure and Identification

3-Chloro-1H-indazole is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazole ring, with a chlorine substituent at the 3-position. This compound represents an important class of nitrogen-containing heterocycles with distinctive chemical reactivity.

Basic Identifiers

The compound possesses several standard identifiers that facilitate its recognition in chemical databases and literature:

IdentifierValue
Chemical FormulaC₇H₅ClN₂
Molecular Weight152.581 g/mol
CAS Registry Number29110-74-5
IUPAC Standard InChIKeyQPHAGNNWDZSKJH-UHFFFAOYSA-N
EINECS249-444-9
Exact Mass152.014130

The chemical structure features a bicyclic system with the chlorine atom positioned at the 3-position of the indazole ring, creating a distinctive reactive center that influences its chemical behavior .

Physical and Chemical Properties

3-Chloro-1H-indazole exhibits specific physicochemical characteristics that determine its behavior in various conditions and reactions. Understanding these properties is essential for predicting its reactivity and developing appropriate handling protocols.

Physical Properties

The compound presents as a solid at standard conditions with the following physical parameters:

PropertyValue
Physical StateSolid
Density1.4±0.1 g/cm³
Melting Point149°C (sublimation)
Boiling Point309.5±15.0°C at 760 mmHg
Flash Point169.9±6.0°C
Index of Refraction1.703
Vapor Pressure0.0±0.6 mmHg at 25°C

These physical properties indicate that 3-Chloro-1H-indazole is relatively stable at room temperature and requires elevated temperatures for phase transitions .

Chemical Properties

The chemical behavior of 3-Chloro-1H-indazole is influenced by its heterocyclic structure and the presence of the chlorine substituent:

PropertyValue
LogP2.71
Polar Surface Area (PSA)28.68000 Ų
Recommended Storage2-8°C

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for drug-like properties. The relatively low polar surface area indicates limited hydrogen bonding capabilities, potentially affecting its solubility profile and membrane permeability .

Synthetic Approaches and Derivatives

The synthesis of 3-Chloro-1H-indazole and its derivatives has been the subject of considerable research, with various methodologies reported in the literature.

Historical Synthesis Methods

Early syntheses of 3-Chloro-1H-indazole were reported in the chemical literature dating back to the late 19th century. Notable contributions include the work by Bamberger and Goldberger (1899) and Fischer and Seuffert (1901), who established foundational methods for preparing halogenated indazoles .

Biological Activity and Applications

Recent research has highlighted the potential biological activities of 3-Chloro-1H-indazole and its derivatives, suggesting promising applications in pharmaceutical development.

Antileishmanial Activity

Derivatives of 3-chloro-indazole, particularly 3-chloro-6-nitro-1H-indazole compounds, have demonstrated significant antileishmanial properties. Research indicates that these compounds can inhibit the growth of Leishmania major, a parasitic protozoan that causes leishmaniasis .

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of 3-chloro-indazole derivatives. These compounds have shown binding affinity to the Leishmania trypanothione reductase (TryR) enzyme, forming a network of hydrophobic and hydrophilic interactions. Molecular dynamics simulations have further confirmed the stability of these interactions, with structure deviations of approximately 1-3 Å .

Structure-Activity Relationships

The biological activity of 3-chloro-indazole derivatives is influenced by structural modifications. For instance, the incorporation of 1,2,3-triazole moieties through click chemistry has produced compounds with enhanced biological properties. These triazole-containing derivatives have shown potential as lead compounds for structural optimization to improve antileishmanial activity .

ParameterClassification
Hazard SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305 + P351 + P338
Hazard CodesXi (Irritant)
Risk Phrases36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS26-S37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable gloves and eye/face protection)
WGK Germany3 (Severe hazard to waters)

These classifications indicate that the compound can cause irritation to the eyes, respiratory system, and skin, necessitating appropriate protective measures during handling .

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